molecular formula C24H26N4 B12212677 N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12212677
M. Wt: 370.5 g/mol
InChI Key: QQXBWTNFZYNHJP-UHFFFAOYSA-N
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Description

N-Benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-phenyl group, a 5-tert-butyl substituent, a 2-methyl group, and an N-benzylamine moiety at position 5. Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural versatility and bioactivity against diverse targets, including mycobacterial ATP synthase () and cathepsins (). The tert-butyl group at position 5 enhances metabolic stability, while the 3-phenyl and N-benzyl groups influence lipophilicity and target engagement. This compound’s structural features align with anti-mycobacterial agents but distinguish it through its unique substitution pattern ().

Properties

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4/c1-17-22(19-13-9-6-10-14-19)23-26-20(24(2,3)4)15-21(28(23)27-17)25-16-18-11-7-5-8-12-18/h5-15,25H,16H2,1-4H3

InChI Key

QQXBWTNFZYNHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and is carried out under an inert nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted the effectiveness of certain pyrazolo[1,5-a]pyrimidine derivatives in inducing apoptosis in cancer cell lines through the activation of specific signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

CFTR Modulators

Recent advancements have identified pyrazolo[1,5-a]pyrimidine derivatives as promising cystic fibrosis transmembrane conductance regulator (CFTR) activators. These compounds enhance chloride ion transport across epithelial cell membranes, providing therapeutic avenues for cystic fibrosis treatment .

Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest and apoptosis .

Inflammation Reduction

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazolo[1,5-a]Pyrimidines

Compound Name Position 2 Position 3 Position 5 N7-Substituent Biological Target Reference
Target Compound Methyl Phenyl tert-Butyl Benzyl Mycobacterial ATP synthase*
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl) - 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl Mycobacterium tuberculosis
5-Chloro-3-isopropyl-N-benzyl - Isopropyl Chloro Benzyl Not specified
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentyl - 4-Chlorophenyl tert-Butyl Cyclopentyl Not specified
5-Methyl-3-(4-methylphenyl)-N-butyl - 4-Methylphenyl Methyl Butyl Not specified

*Hypothesized based on structural similarity to and .

  • Position 3 : The 3-phenyl group in the target compound contrasts with electron-deficient aryl groups (e.g., 4-fluorophenyl in ’s compound 32), which enhance anti-mycobacterial activity by improving target binding .
  • Position 5 : The tert-butyl group in the target compound confers superior metabolic stability compared to smaller alkyl (e.g., methyl in ) or aryl groups (e.g., p-tolyl in ’s compound 33), as bulky substituents reduce oxidative degradation .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 3-(4-Fluorophenyl)-5-p-Tolyl () 5-Chloro-3-Isopropyl ()
Molecular Weight (g/mol) ~409 438 347
LogP (Predicted) ~5.2 4.8 3.9
Solubility (µg/mL) <10* 15–20 >50
Metabolic Stability High Moderate Low

*Estimated based on tert-butyl and benzyl substituents.

The target compound’s high logP (~5.2) suggests favorable membrane permeability but may limit aqueous solubility, requiring formulation optimization. In contrast, smaller substituents (e.g., methyl in ) improve solubility but reduce metabolic stability .

Biological Activity

N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the pyrazolo[1,5-a]pyrimidine core : This is achieved through cyclization of appropriate precursors.
  • Substitution reactions : Introduction of tert-butyl, benzyl, and phenyl groups via electrophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.

The unique structure of this compound contributes to its biological activity, particularly its interaction with various molecular targets.

Antimycobacterial Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on mycobacterial ATP synthase, making them promising candidates for treating Mycobacterium tuberculosis (M.tb) infections. In vitro studies showed that certain derivatives of this compound can significantly inhibit M.tb growth with low toxicity to human cells, indicating a favorable therapeutic index .

Anticancer Properties

This compound has also been explored for its anticancer potential. Various studies have reported its effectiveness against multiple cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Apoptosis induction
NCI-H4600.03Cell cycle arrest
Hep-23.25Cytotoxicity

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key kinases involved in cell cycle regulation .

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have been recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimycobacterial Activity : A study reported that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibited potent in vitro activity against M.tb with minimal cytotoxicity towards human liver microsomes .
  • Anticancer Evaluation : A comprehensive evaluation of various pyrazole derivatives indicated significant cytotoxicity against different cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
  • Mechanistic Insights : Mechanistic studies revealed that the compound may exert its effects by binding to specific enzymes or receptors involved in tumor progression and inflammation pathways, thereby modulating their activity effectively .

Q & A

Q. What synthetic routes are commonly used to prepare pyrazolo[1,5-a]pyrimidine derivatives like N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves cyclocondensation of pyrazole and pyrimidine precursors. For example, methyl 5-amino-1H-pyrazole-4-carboxylate is reacted with a β-keto ester (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine core . Optimized conditions include controlled temperature to prevent Boc-group cleavage and solvent selection (e.g., methanol for hydrolysis steps). Post-cyclization functionalization, such as amidation using bis(pentafluorophenyl) carbonate (BPC), enables diversification of the 3-carboxamide position .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR : Identifies substituent positions (e.g., tert-butyl protons at ~1.4 ppm, aromatic protons at 7.2–8.1 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z).
  • IR spectroscopy : Confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) . X-ray crystallography may resolve ambiguities in regiochemistry for complex derivatives .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidines?

  • Kinase inhibition assays : Fluorescence-based or radiometric assays measure IC50 values against targets like CDK9 or cathepsins (e.g., cathepsin K/B inhibition using fluorogenic substrates) .
  • Antiproliferative assays : Cell viability is assessed via MTT or ATP-luminescence in cancer lines (e.g., breast MDA-MB-231, lung A549) .
  • Enzyme selectivity panels : Profiling against off-target kinases or proteases ensures specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. trifluoromethyl groups) impact target binding and pharmacokinetics?

  • Steric effects : The tert-butyl group at position 5 enhances hydrophobic interactions with enzyme pockets (e.g., CDK9’s ATP-binding site), improving binding affinity .
  • Electron-withdrawing groups : Trifluoromethyl substituents (as in related compounds) increase metabolic stability by reducing oxidative degradation .
  • Solubility : LogP calculations predict moderate lipophilicity (~3.5), enabling blood-brain barrier penetration for neuropharmacological applications .

Q. How should researchers address contradictions in bioactivity data between structurally similar pyrazolo[1,5-a]pyrimidines?

  • Control experiments : Verify compound purity (>95% via HPLC) and exclude assay interference (e.g., autofluorescence in fluorogenic assays) .
  • Structural validation : Compare X-ray co-crystal structures to confirm binding modes .
  • Kinetic profiling : Assess time-dependent inhibition (e.g., pre-incubation effects) to differentiate reversible vs. covalent binding .

Q. What strategies optimize the pharmacokinetic profile of N-benzyl-5-tert-butyl derivatives for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the 7-amine to enhance aqueous solubility .
  • Cytochrome P450 avoidance : Replace metabolically labile groups (e.g., N-methylation of amines reduces CYP3A4-mediated oxidation) .
  • Formulation : Use lipid-based nanoemulsions to improve oral bioavailability .

Q. How can computational methods guide the design of novel pyrazolo[1,5-a]pyrimidine analogs?

  • Docking studies : Predict binding poses with targets like CDK9 using AutoDock Vina or Schrödinger .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with IC50 data to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate permeability, solubility, and toxicity early in development .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

StepReagents/ConditionsYieldReference
CyclocondensationAcetic acid, 80°C, 24 h95%
Ester HydrolysisLiOH, MeOH/H2O, 12 h54%
AmidationBPC, Et3N, amines (e.g., n-butyl)55–87%

Q. Table 2. Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidines

CompoundTarget (IC50)Selectivity NotesReference
N-Benzyl derivativeCDK9 (~25 nM)10-fold selectivity over CDK2
Trifluoromethyl analogCathepsin K (~25 µM)Weak inhibition of Cathepsin B
N-ButylcarboxamideCathepsin B (~45 µM)Improved solubility vs. parent

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